molecular formula C11H13N B102703 2-Isopropyl-1H-indole CAS No. 17790-93-1

2-Isopropyl-1H-indole

Cat. No. B102703
CAS RN: 17790-93-1
M. Wt: 159.23 g/mol
InChI Key: XSRLHGSAMGVDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-1H-indole is a chemical compound with the molecular formula C11H13N . It is a derivative of indole, a heterocyclic compound that is significant in both natural and synthetic chemistry .


Synthesis Analysis

Indole derivatives can be synthesized using various methods. One approach involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . Another method involves the use of aryl Grignard reagents and tert-butyl azodicarboxylate .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-1H-indole consists of an indole ring with an isopropyl group attached at the 2-position . The indole ring system is one of the most abundant and important heterocycles in nature .


Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo reductive cyclization, a modified Fischer indole reaction, late-stage oxidative lactonization, and intramolecular cyclization .

Scientific Research Applications

Synthesis and Functionalization

  • Indoles, including 2-Isopropyl-1H-indole, are crucial in the synthesis of biologically active natural and unnatural compounds. Palladium-catalyzed reactions are significant in the synthesis and functionalization of indoles, offering access to complex molecules with a wide range of functionalities (Cacchi & Fabrizi, 2005).

Synthesis and Anion Sensing

  • Research on the synthesis of 2-alkylated indole derivatives and their application in anion sensing has been conducted. Some indole derivatives show selective recognition towards specific anions, detectable through color changes and evaluated using spectroscopy and NMR titration techniques (Bayindir & Saracoglu, 2016).

Interaction with SARS-CoV-2

  • A study explored the interaction of indole derivatives with SARS-CoV-2. Indole derivatives displayed potential as anticancer agents and were investigated for their role in anti-SARS CoV-2 therapy (Gobinath et al., 2021).

Solubility Studies

  • The solubility of 2-phenyl-1H-indole in various organic solvents has been measured, providing essential data for its use in organic syntheses (Liu et al., 2020).

Microwave-Assisted Synthesis

  • Microwave irradiation has been used for the synthesis of indole derivatives, demonstrating an efficient and regioselective approach to create these compounds (Bellavita et al., 2022).

Pharmacological Applications

  • Indole derivatives, including 2-Isopropyl-1H-indole, have been investigated for their pharmacological properties, such as anti-inflammatory effects (Rehman et al., 2022).

Indole Synthesis Review

  • A comprehensive review of indole synthesis methods classifies and organizes various approaches, highlighting the importance of indole in organic chemistry (Taber & Tirunahari, 2011).

Safety And Hazards

While specific safety and hazard information for 2-Isopropyl-1H-indole is not available, general safety measures for handling indole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of new methodologies for the construction of this ever-relevant heteroaromatic ring continues to be a focus in the field of organic synthesis .

properties

IUPAC Name

2-propan-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8(2)11-7-9-5-3-4-6-10(9)12-11/h3-8,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRLHGSAMGVDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170395
Record name 2-Isopropyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-1H-indole

CAS RN

17790-93-1
Record name 2-(1-Methylethyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17790-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017790931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Isopropyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-methylbut-1-ynyl)aniline (Compound 37, 3.47 g, 21.8 mmol) in DMF (100 ml) was added copper (I) iodide (41 mg, 0.22 mmol). The mixture was stirred at 160° C. for 2 h and was concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with 5% EtOAc-hexanes to yield 2-isopropyl-1H-indole (Compound 38) as an off-white solid.
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
41 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-1H-indole
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-1H-indole
Reactant of Route 3
Reactant of Route 3
2-Isopropyl-1H-indole
Reactant of Route 4
Reactant of Route 4
2-Isopropyl-1H-indole
Reactant of Route 5
Reactant of Route 5
2-Isopropyl-1H-indole
Reactant of Route 6
2-Isopropyl-1H-indole

Citations

For This Compound
8
Citations
C Mattsson, C Sonesson, A Sandahl, HE Greiner… - Bioorganic & medicinal …, 2005 - Elsevier
A series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles were synthesized and evaluated for their 5-HT 6 activity. The most potent agonist in this series was 5-chloro-2-methyl-3-(1…
Number of citations: 66 www.sciencedirect.com
RAS Pike - 2017 - digitalrepository.unm.edu
… Synthesis of 5-isobutyl-2-isopropyl-1H-indole-4, 6, 7-tricarbonitrile and 2isobutyl-5-isopropyl… -4, 6, 7-tricarbonitrile and 5-(tert-butyl)-2-isopropyl-1H-indole-4, 6, 7-tricarbonitrile ................…
Number of citations: 0 digitalrepository.unm.edu
Y Chen, X Xie, D Ma - The Journal of organic chemistry, 2007 - ACS Publications
CuI/l-proline-catalyzed cross-coupling of 2-halotrifluoroacetanilides with β-keto esters and amides followed by in situ acidic hydrolysis delivered 2,3-disubstituted indoles. The halides …
Number of citations: 134 pubs.acs.org
R Meine, W Becker, H Falke, L Preu, N Loaëc, L Meijer… - Molecules, 2018 - mdpi.com
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a potential drug target because of its role in the development of Down syndrome and Alzheimer’s disease. …
Number of citations: 30 www.mdpi.com
K Kubota, K Kubota - Synthesis of Functionalized Organoboron …, 2017 - Springer
The first enantioselective borylative dearomatization of a heteroaromatic compound has been achieved using a copper(I) catalyst and a diboron reagent. This reaction involves the …
Number of citations: 0 link.springer.com
NB Bissonnette, MJ Boyd, GD May… - The Journal of …, 2018 - ACS Publications
C–H functionalization of electron-deficient heteroarenes using commercial unactivated alkyl halides through reductive quenching photoredox catalysis was developed. Mainstream …
Number of citations: 36 pubs.acs.org
N German, JS Kim, A Jain, M Dukat… - Journal of medicinal …, 2011 - ACS Publications
Desformylflustrabromine (dFBr; 1), perhaps the first selective positive allosteric modulator of α4β2 neuronal nicotinic acetylcholine (nACh) receptors, was deconstructed to determine …
Number of citations: 26 pubs.acs.org
D Forberg, M Zaheer, M Friedrich… - … Characterization of M … - epub.uni-bayreuth.de
The conservation of our global element resources is a challenge of the utmost urgency. Since aliphatic and aromatic alcohols are accessible from abundant indigestible kinds of biomass…
Number of citations: 5 epub.uni-bayreuth.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.